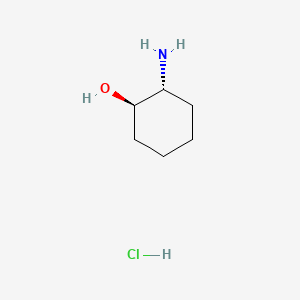

trans-2-Aminocyclohexanol hydrochloride

Description

Significance of Chiral Amine Scaffolds as Building Blocks and Ligands

Chiral amine scaffolds are foundational components in the synthesis of a vast number of biologically active molecules and complex natural products. researchgate.net It is estimated that approximately 40-45% of small-molecule pharmaceuticals contain a chiral amine fragment, underscoring their importance in medicinal chemistry. acs.org The significance of these scaffolds stems from their versatile roles in stereoselective chemical transformations.

They serve multiple key functions in asymmetric synthesis:

Chiral Building Blocks: These scaffolds can be directly incorporated into a target molecule, contributing their inherent chirality to the final product's structure. Their predefined stereochemistry allows chemists to construct intricate molecular architectures with a high degree of stereocontrol.

Chiral Auxiliaries: An auxiliary is a stereogenic group that is temporarily attached to a substrate. It directs the stereochemical outcome of a reaction and is subsequently removed, often with the ability to be recovered and reused.

Ligands in Asymmetric Catalysis: Chiral amines are frequently used to create ligands that coordinate with transition metals. These chiral metal complexes can then catalyze reactions enantioselectively, producing large quantities of a desired enantiomer from a small amount of the catalyst.

Organocatalysts: In the field of organocatalysis, small, purely organic molecules containing chiral amine motifs act as catalysts themselves, promoting reactions with high efficiency and selectivity without the need for metals.

The structural and functional diversity of chiral amines makes them indispensable tools for constructing complex molecules with precise stereochemical control.

| Role of Chiral Amine Scaffold | Description |

| Chiral Building Block | Directly incorporated into a target molecule to impart a specific stereochemistry. |

| Chiral Auxiliary | Temporarily attached to a substrate to guide a stereoselective reaction before being removed. |

| Ligand for Metal Catalysts | Binds to a metal center to create a chiral environment, enabling enantioselective catalysis. |

| Organocatalyst | Acts as a metal-free catalyst to promote asymmetric transformations. |

Overview of the trans-2-Aminocyclohexanol Structural Motif in Asymmetric Synthesis

The trans-2-Aminocyclohexanol structural motif is a prime example of a vicinal amino alcohol, a class of compounds highly valued in organic synthesis. The specific trans relationship between the amino and hydroxyl groups on the cyclohexane (B81311) ring creates a well-defined and conformationally constrained three-dimensional structure. This rigidity is crucial for transferring stereochemical information effectively in asymmetric reactions.

As a chiral building block, the trans-2-Aminocyclohexanol moiety is utilized to construct complex molecules where the precise spatial arrangement of atoms is critical for function. For example, its derivatives are employed in the synthesis of inhibitors for spleen tyrosine kinase (Syk), an enzyme that plays a key role in immune response signaling, highlighting the scaffold's potential in developing targeted therapeutics.

Furthermore, this motif is a cornerstone in the design of more complex chiral ligands and organocatalysts. The presence of both a nitrogen and an oxygen atom allows it to act as an effective bidentate ligand, coordinating to metal centers to create a chiral environment for catalysis. It has also been employed as a chiral auxiliary for the stereoselective resolution of iridium(III) complexes used in studying protein interactions.

| Application Area | Specific Use of trans-2-Aminocyclohexanol Motif |

| Pharmaceutical Synthesis | Used as a building block in the synthesis of Spleen Tyrosine Kinase (Syk) inhibitors. |

| Asymmetric Catalysis | Serves as a structural backbone for creating more complex chiral ligands and organocatalysts. |

| Stereochemical Resolution | Employed as a chiral auxiliary to resolve racemic metal complexes. |

Historical Context of Chiral Cyclohexanol-Based Catalysts

The development of methods to synthesize enantiomerically pure compounds like trans-2-Aminocyclohexanol has evolved significantly over time. Early approaches often relied on classical resolution, a process of separating a racemic mixture into its constituent enantiomers, which is inherently inefficient as it discards at least 50% of the material. nih.gov The pursuit of more efficient and atom-economical methods led to the rise of asymmetric catalysis.

A pivotal moment in the synthesis of trans-1,2-disubstituted cyclohexanes, including amino alcohols, was the development of metal-catalyzed asymmetric ring-opening (ARO) of meso-epoxides. While various catalysts have been explored, the work of Jacobsen and others on metal-salen complexes, particularly cobalt(III)-salen complexes, proved to be a landmark achievement. mdpi.com These catalysts facilitate the highly enantioselective addition of various nucleophiles to meso-epoxides like cyclohexene (B86901) oxide.

This methodology provides a direct and practical route to enantioenriched trans-1,2-amino alcohols. A notable application of this catalytic system is the enantioselective addition of carbamates to meso-epoxides, which, after deprotection, yields the desired amino alcohol. harvard.edu The development of oligomeric and macrocyclic salen catalysts further improved efficiency, allowing for the synthesis of trans-2-Aminocyclohexanol hydrochloride on a multigram scale with very low catalyst loadings (e.g., 0.5-1 mol%). mdpi.comharvard.edu This evolution from resolution-based techniques to highly efficient, low-loading catalytic systems represents a major advance in synthetic organic chemistry, making crucial chiral building blocks like trans-2-Aminocyclohexanol readily accessible for research and development. mdpi.com

Properties

IUPAC Name |

(1R,2R)-2-aminocyclohexan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c7-5-3-1-2-4-6(5)8;/h5-6,8H,1-4,7H2;1H/t5-,6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKKCSUHCVGCGFA-KGZKBUQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13374-31-7, 5456-63-3 | |

| Record name | Cyclohexanol, 2-amino-, hydrochloride (1:1), (1R,2R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13374-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5456-63-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21550 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanol, 2-amino-, hydrochloride (1:1), (1R,2R)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5456-63-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Trans 2 Aminocyclohexanol Hydrochloride and Its Enantiomers

Chemo- and Stereoselective Synthesis of trans-2-Aminocyclohexanol Precursors

The synthesis of the trans-2-aminocyclohexanol scaffold relies heavily on methodologies that can precisely control both chemoselectivity (which functional group reacts) and stereoselectivity (the spatial arrangement of atoms). A common and effective strategy involves the ring-opening of an epoxide precursor, which establishes the required trans stereochemistry of the amino and hydroxyl groups.

A representative synthesis starts with cyclohexa-1,4-diene. This starting material can be epoxidized to afford 7-oxabicyclo[4.1.0]hept-4-ene. A subsequent stereospecific ring-opening reaction of the epoxide with an amine nucleophile yields the trans-2-aminocyclohexenol derivative. westmont.edu The key to this stereocontrol is the SN2 mechanism of the epoxide opening, where the nucleophilic amine attacks one of the electrophilic carbon atoms of the epoxide ring from the face opposite to the C-O bond, resulting in an inversion of configuration at that center and leading to the trans arrangement of the amino and hydroxyl groups.

Another advanced approach for creating functionalized aminocyclohexane precursors involves a tandem sequence of an Overman rearrangement and a ring-closing metathesis reaction. This method has been utilized for the asymmetric synthesis of precursors like (1S)-1-(2′,2′,2′-trichloromethylcarbonylamino)cyclohexa-2-ene. rsc.org Subsequent stereoselective oxidation of this cyclohexene (B86901) derivative, for example through dihydroxylation or epoxidation followed by hydrolysis, allows for the introduction of hydroxyl groups with high stereocontrol, paving the way for polyhydroxylated aminocyclohexane derivatives. rsc.org

Enantioselective Approaches to (1R,2R)-trans-2-Aminocyclohexanol Hydrochloride Synthesis

Accessing the specific (1R,2R) enantiomer of trans-2-aminocyclohexanol hydrochloride requires enantioselective strategies. While direct asymmetric synthesis using chiral catalysts is one possibility, a more common and highly effective method is the resolution of a racemic mixture of trans-2-aminocyclohexanol.

Enzymatic kinetic resolution is a powerful tool for this purpose. This technique utilizes the high stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic substrate. For instance, a transaminase enzyme can be employed to selectively catalyze a reaction on one enantiomer, leaving the other enantiomer unreacted and thus enantiomerically pure. nih.gov By selecting an appropriate enzyme, it is possible to selectively remove the (1S,2S) enantiomer from the racemic mixture, allowing for the isolation of the desired (1R,2R)-trans-2-aminocyclohexanol.

Development of Asymmetric Routes to (1S,2S)-trans-2-Aminocyclohexanol Hydrochloride

The synthesis of the (1S,2S) enantiomer mirrors the strategies employed for its (1R,2R) counterpart. The principle of enantiomeric differentiation remains central, and the choice of chiral agent dictates which enantiomer is obtained.

In the context of kinetic resolution, one could use an enzyme that preferentially reacts with the (1R,2R) enantiomer. This selective reaction would consume the (1R,2R) form, leaving behind the unreacted (1S,2S)-trans-2-aminocyclohexanol with high enantiomeric purity. nih.gov The success of this approach hinges on the substrate specificity and enantioselectivity of the chosen biocatalyst. The versatility of biocatalysis often allows for the screening of various enzymes to find one with the desired selectivity for a specific transformation.

Diastereoselective Functionalization of trans-2-Aminocyclohexanol Derivatives

Once the trans-2-aminocyclohexanol core is synthesized, it can be further functionalized. In these subsequent reactions, the existing stereocenters of the aminocyclohexanol backbone can direct the stereochemical outcome of newly formed chiral centers, a process known as diastereoselective functionalization.

For example, new substituents can be introduced to the cyclohexane (B81311) ring or to the amino or hydroxyl groups. The trans diaxial or diequatorial arrangement of the existing functional groups influences the conformational preference of the ring. This conformational bias can create a sterically differentiated environment that favors the approach of reagents from a specific trajectory, leading to the preferential formation of one diastereomer over another. A new series of trans-2-aminocyclohexanols have been synthesized and explored as conformational pH-triggers, demonstrating the targeted functionalization of the core structure. westmont.edu This substrate-controlled diastereoselectivity is a fundamental principle in stereoselective synthesis for building complex molecules with multiple stereocenters.

Kinetic and Dynamic Kinetic Resolution Strategies for Enantiopure trans-2-Aminocyclohexanol

Kinetic Resolution (KR) is a cornerstone strategy for obtaining enantiopure trans-2-aminocyclohexanol. This method relies on the differential reaction rates of the two enantiomers in a racemic mixture with a chiral catalyst or reagent. The primary limitation of traditional KR is a maximum theoretical yield of 50% for the desired enantiomer.

A more advanced and efficient alternative is Dynamic Kinetic Resolution (DKR). DKR overcomes the 50% yield limitation by integrating a rapid, in-situ racemization of the slower-reacting enantiomer. mdpi.com This ensures that the entire racemic starting material can theoretically be converted into a single, enantiomerically pure product. Biocatalytic DKR processes are particularly effective, often employing enzymes like transaminases or lipases in conjunction with a racemization catalyst. nih.govnih.gov For instance, a transaminase-based DKR can be used for the synthesis of chiral amino acids with high diastereo- and enantioselectivity. nih.gov

| Strategy | Catalyst/Enzyme | Key Feature | Theoretical Yield | Enantiomeric Excess (ee) |

| Kinetic Resolution (KR) | (R)-selective ω-transaminase (MVTA) | Selective amination of one enantiomer. nih.gov | 50% | >99% nih.gov |

| Dynamic Kinetic Resolution (DKR) | Transaminase + Racemization Catalyst | Combines selective reaction with in-situ racemization of the substrate. nih.govnih.gov | 100% | Excellent nih.gov |

| Enzymatic DKR | Ketoreductase + Photoredox Catalyst | Combines enzymatic reduction with photocatalytic racemization. princeton.edu | >90% | >99:1 er princeton.edu |

This table presents illustrative data based on resolution strategies for chiral amines and alcohols, reflecting the principles applicable to trans-2-aminocyclohexanol.

Sustainable and Green Chemical Syntheses of trans-2-Aminocyclohexanol Compounds

The principles of green chemistry are increasingly influencing the design of synthetic routes for compounds like trans-2-aminocyclohexanol. The goal is to develop processes that are more environmentally benign, efficient, and sustainable. esrapublications.com

Biocatalysis stands out as a key green technology in this context. The use of enzymes, such as keto reductases and amine transaminases, offers several advantages. d-nb.info These reactions are typically run in aqueous media under mild temperature and pH conditions, avoiding the need for harsh solvents and reagents. Furthermore, enzymes exhibit high selectivity, which can reduce the formation of byproducts and simplify purification processes. d-nb.info

One-pot cascade reactions, where multiple synthetic steps are carried out in a single reactor without isolating intermediates, represent another green strategy. A one-pot system combining a keto reductase and an amine transaminase has been developed for the synthesis of aminocyclohexanol isomers from a diketone precursor. d-nb.info This approach improves efficiency, reduces solvent usage, and minimizes waste generation, aligning with the core tenets of sustainable chemistry. researchgate.net The use of renewable feedstocks and designing processes with high atom economy are other important considerations in the development of greener synthetic pathways. nih.gov

Advanced Stereochemical Investigations of Trans 2 Aminocyclohexanol Hydrochloride

Conformational Analysis of the Cyclohexane (B81311) Ring in trans-2-Aminocyclohexanol Systems

The cyclohexane ring in trans-2-aminocyclohexanol systems exists in a dynamic equilibrium between two chair conformations. In the neutral state, the equilibrium favors the conformer where the larger substituent (often the amino or a substituted amino group) occupies the equatorial position to minimize steric strain. However, the protonation of the amino group to form the hydrochloride salt dramatically shifts this equilibrium.

In trans-2-aminocyclohexanol hydrochloride, a strong intramolecular hydrogen bond forms between the newly formed ammonium (B1175870) group (-NH3+) and the adjacent hydroxyl group (-OH). nih.govamericanlaboratory.com This interaction significantly stabilizes the conformer in which both the ammonium and hydroxyl groups are in equatorial positions (diequatorial), even though this might not be the sterically favored conformation in the neutral state. nih.gov This pH-induced conformational "flip" is a key feature of this system, making it a functional molecular switch. nih.govamericanlaboratory.com The energy of this stabilizing interaction has been estimated to be over 10 kJ/mol, which is substantial enough to control the geometry of the entire ring system. nih.gov

The primary technique for studying these conformational equilibria is 1H Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govamericanlaboratory.com The vicinal spin-spin coupling constants (3JHH) between protons on the cyclohexane ring are highly dependent on the dihedral angle between them. Large coupling constants (typically 9-12 Hz) are indicative of a trans-diaxial relationship between protons, while smaller values (2-5 Hz) suggest axial-equatorial or equatorial-equatorial arrangements. americanlaboratory.com By measuring these coupling constants, researchers can accurately determine the predominant conformation in solution and quantify the position of the equilibrium. nih.govamericanlaboratory.com

| State | Dominant Conformation | Key Stabilizing/Destabilizing Factor | Primary Analytical Method |

|---|---|---|---|

| Neutral (Free Base) | Chair with bulky group equatorial | Minimization of A-strain (steric hindrance) | 1H NMR Spectroscopy |

| Protonated (Hydrochloride Salt) | Chair with -NH3+ and -OH groups diequatorial | Intramolecular hydrogen bonding (HO∙∙∙H-N+) and electrostatic attraction nih.gov | 1H NMR Spectroscopy |

Stereochemical Purity Determination Protocols and Enantiomeric Excess Analysis

Ensuring the stereochemical purity of this compound is critical for its applications in asymmetric synthesis. The enantiomeric excess (ee), a measure of this purity, can be determined by a variety of analytical protocols.

A widely used method involves the derivatization of the aminocyclohexanol with a chiral agent, followed by chromatographic separation of the resulting diastereomers. For instance, the optical purity of trans-2-aminocyclohexanol can be determined by High-Performance Liquid Chromatography (HPLC) after derivatization with 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC). thieme-connect.de The diastereomeric thioureas formed can be baseline-separated on a standard C18 column, allowing for accurate quantification of each enantiomer. thieme-connect.de Using such methods, enantiomeric excesses of over 99% have been reported. thieme-connect.despringernature.com

More advanced, non-destructive optical methods have also been developed. Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light, is a powerful tool for this purpose. nih.govresearchgate.net Assays have been designed that exploit reversible covalent assemblies between the chiral aminocyclohexanol and a sensor molecule. These assemblies generate a CD signal whose intensity is indicative of the stereochemistry and enantiomeric excess. nih.govresearchgate.net By implementing a chemometric patterning approach, CD-based assays can achieve full speciation of all four stereoisomers (for the cis/trans mixture) with high accuracy. nih.govresearchgate.net

| Methodology | Principle | Typical Application | Reported Purity |

|---|---|---|---|

| Chiral HPLC (after derivatization) | Separation of diastereomers formed with a chiral derivatizing agent (e.g., GITC) thieme-connect.de | Quantitative analysis of enantiomeric composition | >99% ee springernature.com, 99.6% ee thieme-connect.de |

| Circular Dichroism (CD) Spectroscopy | Formation of dynamic-covalent assemblies that produce a CD signal proportional to ee nih.govresearchgate.net | Rapid optical analysis for high-throughput screening | Absolute error of ~4% in full speciation researchgate.net |

| Gas Chromatography (GC) | Separation of enantiomers on a chiral stationary phase | Analysis of volatile derivatives | ≥98.0% ee nih.gov |

Absolute Configuration Assignment Methodologies for trans-2-Aminocyclohexanol Derivatives

The unambiguous assignment of the absolute configuration (e.g., (1R,2R) or (1S,2S)) of the stereocenters in trans-2-aminocyclohexanol is fundamental. Several powerful methodologies are employed for this purpose.

The most definitive method for determining absolute configuration is single-crystal X-ray crystallography. nih.govspringernature.com This technique provides a three-dimensional map of electron density in a crystalline solid, allowing for the precise determination of the spatial arrangement of every atom. When anomalous dispersion effects are properly measured (the Bijvoet method), the absolute stereochemistry of the molecule can be determined with a very high degree of confidence. nih.gov

In cases where suitable crystals for X-ray analysis cannot be obtained, chiroptical methods provide a reliable alternative for samples in solution. americanlaboratory.commdpi.com Vibrational Circular Dichroism (VCD) is a technique that measures the differential absorption of circularly polarized infrared light by vibrational transitions. americanlaboratory.comresearchgate.net The absolute configuration is determined by comparing the experimental VCD spectrum with a theoretical spectrum predicted by quantum mechanical calculations (typically using Density Functional Theory, DFT). researchgate.netnih.gov A match between the signs and relative intensities of the major bands in the experimental and calculated spectra allows for a confident assignment of the absolute configuration. americanlaboratory.com

Other chiroptical techniques, such as Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD), can also be used. mdpi.comnumberanalytics.com Historically, the absolute configuration of aminocyclohexanol derivatives has been assigned by comparing their ORD spectra with those of known, related compounds. numberanalytics.com

Chiral Recognition Phenomena in trans-2-Aminocyclohexanol-Mediated Interactions

Chiral recognition is the process by which a chiral molecule interacts differently with the two enantiomers of another chiral substance. trans-2-Aminocyclohexanol derivatives are highly effective in this regard, particularly when used as chiral ligands in asymmetric catalysis. springernature.com

The well-defined stereochemistry and conformational rigidity of the trans-1,2-disubstituted cyclohexane backbone make it an excellent scaffold for creating a specific chiral environment around a metal center. springernature.com When an enantiopure trans-2-aminocyclohexanol derivative coordinates to a metal, it forms a chiral catalyst that can selectively produce one enantiomer of a product over the other. For example, ligands derived from enantiopure trans-2-(N-benzyl)amino-1-cyclohexanol have been successfully used in asymmetric transfer hydrogenations of ketones and phenyl transfer reactions to aldehydes, yielding products with up to 96% ee. springernature.com

The mechanism of recognition relies on the "three-point interaction model," where a combination of attractive (e.g., coordination bonds, hydrogen bonds) and repulsive (steric hindrance) interactions between the chiral ligand, the metal, and the substrate creates a transition state that is significantly lower in energy for one enantiomer of the product than for the other. nih.gov The fixed spatial orientation of the amino and hydroxyl groups in the trans-2-aminocyclohexanol backbone is crucial for establishing this discriminatory network of interactions, effectively controlling the stereochemical outcome of the reaction.

Applications of Trans 2 Aminocyclohexanol Hydrochloride in Asymmetric Catalysis and Synthesis

Development of Chiral Ligands for Asymmetric Metal-Catalyzed Transformations

The bifunctional nature of trans-2-aminocyclohexanol makes it an excellent foundation for the design of chiral ligands. These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer.

Derivatives of enantiomerically pure trans-2-aminocyclohexanol have proven effective as ligands in asymmetric transfer hydrogenation reactions, a powerful method for the enantioselective reduction of ketones and imines without using high-pressure hydrogen gas. These ligands, when complexed with metals like iridium or ruthenium, facilitate the transfer of hydrogen from a simple donor molecule (e.g., isopropanol) to the substrate with high stereocontrol.

Research has demonstrated that chiral cis-amino thiol derivatives, which can be prepared from enantiopure trans-2-aminocyclohexanol, exhibit impressive activity in the iridium-catalyzed transfer hydrogenation of aryl ketones. e-journals.in Furthermore, other derivatized aminocyclohexanols have been successfully applied as ligands in the transfer hydrogenation of ketones, achieving high levels of enantioselectivity, with reported enantiomeric excesses up to 96% ee.

Ligands and organocatalysts derived from trans-2-aminocyclohexanol have been explored in several key C-C bond-forming reactions.

Aldol (B89426) Reaction: Prolinamide organocatalysts synthesized from trans-2-aminocyclohexanol and Cbz-L-proline have been shown to be highly effective in catalyzing direct asymmetric List-Lerner-Barbas aldol reactions between ketones and aldehydes. These catalysts have achieved excellent results, yielding aldol products with high diastereomeric ratios and enantiomeric excesses.

| Catalyst Derived From | Substrates | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (% ee, anti) |

| (1R,2R)-trans-2-aminocyclohexanol | Cyclohexanone (B45756) + 4-Nitrobenzaldehyde | 97:3 | 96% |

| (1S,2S)-trans-2-aminocyclohexanol | Acetone + 4-Nitrobenzaldehyde | - | 75% |

Table 1: Performance of trans-2-aminocyclohexanol-derived prolinamide catalysts in the asymmetric aldol reaction. chemistry-chemists.com

Michael and Diels-Alder Reactions: Despite the success in aldol reactions, the application of trans-2-aminocyclohexanol derivatives in other significant C-C bond-forming reactions appears less developed. A comprehensive review of available research indicates a lack of studies where its derivatives are used as organocatalysts for asymmetric Michael additions. Similarly, there are no significant reports describing the application of trans-2-aminocyclohexanol-derived ligands or catalysts in asymmetric Diels-Alder reactions to control the stereochemistry of the resulting cycloadducts. bris.ac.uk

The application of trans-2-aminocyclohexanol derivatives is well-documented in asymmetric reduction, particularly in the context of transfer hydrogenation of ketones as detailed in section 4.1.1. e-journals.in However, its role in catalyzing asymmetric oxidation reactions is not as clearly defined in the scientific literature. While complex catalytic systems for oxidation exist, specific examples where simple derivatives of trans-2-aminocyclohexanol act as the primary chiral organocatalyst for processes like the asymmetric oxidation of sulfides or alcohols are not prominently reported.

Amino alcohols are effective ligands in nickel-catalyzed cross-coupling reactions. e-journals.in Specifically, trans-2-aminocyclohexanol has been identified as a highly effective ligand for the nickel-catalyzed Suzuki-Miyaura cross-coupling of unactivated alkyl halides with arylboronic acids. e-journals.inchemistry-chemists.commun.ca This transformation is significant as it allows for the formation of C(sp³)–C(sp²) bonds, a common structural motif in pharmaceuticals. The ligand, in combination with a nickel(II) source such as nickel(II) iodide or nickel(II) chloride, facilitates the coupling of challenging substrates, including secondary alkyl chlorides. e-journals.inchemistry-chemists.com

While its role in C-C cross-coupling is well-established, the use of trans-2-aminocyclohexanol-derived ligands in catalytic, asymmetric C-Heteroatom (C-N, C-O, C-S) bond formation is less explored. The existing literature predominantly focuses on its application in forming carbon-carbon bonds. e-journals.in

Organocatalysis often employs molecules that can act as chiral Brønsted acids or bases to activate substrates and control stereochemistry. mdpi-res.com The trans-2-aminocyclohexanol scaffold possesses both an amino group (basic) and a hydroxyl group (can be acidic), suggesting potential for bifunctional catalysis. However, a review of the literature did not yield specific examples of simple trans-2-aminocyclohexanol derivatives being employed as standalone chiral Brønsted acid or Brønsted base organocatalysts for asymmetric transformations.

Utilization as Chiral Auxiliaries in Stereocontrolled Stoichiometric Reactions

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to direct the stereoselective formation of a new chiral center. After the desired transformation, the auxiliary is removed. Enantiopure trans-2-aminocyclohexanol is a highly effective chiral auxiliary due to its rigid cyclohexane (B81311) backbone, which provides a well-defined steric environment to control the facial selectivity of reactions. bris.ac.uk

A notable application is in the diastereoselective synthesis of enantiomerically enriched 5,5-diarylhydantoins, which are precursors to valuable α-aryl quaternary amino acids. bris.ac.uk In this process, a urea (B33335) derived from an amino nitrile and silylated (1R,2R)-trans-2-aminocyclohexanol undergoes a base-induced intramolecular N-to-C aryl migration and subsequent cyclization. The rigidity of the trans-2-aminocyclohexanol auxiliary was found to be crucial for achieving high diastereoselectivity. bris.ac.uk

| Chiral Auxiliary | Reaction Type | Substrate | Diastereoselectivity (dr) |

| (1R,2R)-trans-2-aminocyclohexanol | Intramolecular Aryl Migration | p-Tolyl substituted urea | >95:5 |

| (1R,2R)-trans-2-aminocyclohexanol | Intramolecular Aryl Migration | p-Anisyl substituted urea | >95:5 |

| (1R,2R)-trans-2-aminocyclohexanol | Intramolecular Aryl Migration | Phenyl substituted urea | 92:8 |

Table 2: Diastereoselectivity achieved using a trans-2-aminocyclohexanol-derived chiral auxiliary in the synthesis of iminohydantoins. bris.ac.uk

After the key stereocenter is set, the auxiliary can be readily removed under acidic conditions, yielding the enantioenriched hydantoin (B18101) product. bris.ac.uk

Design and Application of trans-2-Aminocyclohexanol-Derived Organocatalysts

The molecular framework of trans-2-aminocyclohexanol serves as a versatile scaffold for the design of novel organocatalysts. These catalysts are particularly effective in asymmetric synthesis due to the defined stereochemical relationship between the amino and hydroxyl groups, which can be strategically modified to create a specific chiral environment for a reaction.

A prominent strategy involves the derivatization of the amino group to introduce other catalytically active moieties. For instance, prolinamides derived from 2-aminocyclohexanols have been developed and successfully applied as organocatalysts in asymmetric List-Lerner-Barbas aldol reactions. researchgate.net In these designs, the pyrrolidine (B122466) ring of proline provides the enamine-forming catalytic center, while the chiral trans-2-aminocyclohexanol backbone helps to establish the stereochemical control.

Research has shown that catalysts derived from the combination of (S)-proline and (1S,2S)-diphenylethylenediamine are highly effective for aldol reactions between ketones and aromatic aldehydes, yielding products with high stereoselectivities (up to 98:2 dr and 99% ee). researchgate.net The addition of an acid additive, such as 4-nitrobenzoic acid, can significantly enhance both the reaction yield and the enantioselectivity. researchgate.net These bifunctional catalysts often utilize the amino group for enamine formation and the hydroxyl group (or a derivative) to act as a hydrogen bond donor, orienting the electrophile for a stereoselective attack.

The application of these organocatalysts extends to various carbon-carbon bond-forming reactions. They have proven to be excellent for promoting aldol reactions between aromatic aldehydes and ketones, achieving nearly perfect diastereo- and enantioselectivities (up to >99:1 dr and >99% ee). researchgate.net This catalytic system is also applicable to the cross-aldol reaction of isatin (B1672199) with ketones and the Michael reaction between cyclohexanone and nitroalkenes. researchgate.netmdpi.com The primary amine moiety of the catalyst reacts with the ketone to form an enamine, which is then activated through hydrogen bonding between the nitro group of the nitroalkene and a thiourea (B124793) group, if present on the catalyst. mdpi.com This dual activation strategy leads to high enantioselectivity in the Michael addition product. mdpi.com

Table 1: Performance of trans-2-Aminocyclohexanol-Derived Organocatalysts in Asymmetric Reactions

| Reaction Type | Catalyst Type | Substrates | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Aldol Reaction | Prolinamide | Aromatic aldehydes and ketones | >99:1 | >99% |

| Aldol Reaction | Prolinamide/(1S,2S)-diphenylethylenediamine | Ketones and aromatic aldehydes | up to 98:2 | up to 99% |

| Michael Reaction | Thiourea-based | Cycloketones and nitroalkenes | up to 9:1 (syn/anti) | 76-99% (syn) |

Enantioselective Synthesis of Advanced Intermediates Using trans-2-Aminocyclohexanol

Optically active trans-2-aminocyclohexanol is a valuable chiral building block for the synthesis of advanced intermediates, particularly in the pharmaceutical industry. ontosight.aigoogle.com Its rigid cyclohexane backbone and defined stereochemistry make it an excellent chiral auxiliary, a group temporarily incorporated into a molecule to direct the stereochemical outcome of subsequent reactions. wikipedia.org

The compound's utility stems from its bifunctional nature, possessing both an amino and a hydroxyl group. These functional groups allow for its incorporation into a substrate, after which it can effectively shield one face of the molecule, forcing a reagent to attack from the less hindered side and thereby creating a new stereocenter with high selectivity. Once the desired stereochemistry is established, the chiral auxiliary can be cleaved and recovered.

Derivatives of trans-2-aminocyclohexanol have been successfully employed as ligands in asymmetric catalysis. nih.govacs.org For example, optically active aminocyclohexanols have been used in catalyzed asymmetric phenyl transfer reactions to benzaldehydes and in transfer hydrogenations of aryl ketones, leading to products with up to 96% enantiomeric excess (ee). nih.govacs.org The synthesis of these ligands often starts with an efficient resolution of racemic 2-aminocyclohexanol (B3021766) derivatives using resolving agents like (R)- and (S)-mandelic acid to obtain the enantiopure starting materials (>99% ee). nih.govacs.org

The application of this chiral scaffold is evident in the synthesis of complex molecules and pharmaceutical intermediates. For example, the β-amino alcohol motif is a crucial pharmacophore found in many biologically active compounds, including antibiotics and enzyme inhibitors. acs.org The enantioselective synthesis of such intermediates is critical, as different enantiomers can have vastly different biological effects. By using trans-2-aminocyclohexanol as a starting material or a chiral director, chemists can efficiently construct these complex chiral molecules. sumitomo-chem.co.jporganic-chemistry.org

Table 2: Applications of trans-2-Aminocyclohexanol in Enantioselective Synthesis

| Application | Method | Product Type | Achieved Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Asymmetric Phenyl Transfer | Catalytic ligand | Chiral secondary alcohols | up to 96% | nih.gov, acs.org |

| Asymmetric Transfer Hydrogenation | Catalytic ligand | Chiral secondary alcohols | up to 96% | nih.gov, acs.org |

| Chiral Building Block | Intermediate | Pharmaceuticals, agrochemicals | High | google.com |

| Chiral Auxiliary | Stereodirecting group | Various advanced intermediates | High | wikipedia.org |

Heterogenization and Immobilization Strategies for trans-2-Aminocyclohexanol-Based Catalysts

While homogeneous catalysts derived from trans-2-aminocyclohexanol offer excellent activity and selectivity, their separation from the reaction mixture and subsequent reuse can be challenging and costly, especially on an industrial scale. nih.gov To overcome these limitations, significant research has focused on the heterogenization and immobilization of these catalysts. These strategies involve anchoring the catalytically active molecule onto a solid support, rendering the catalyst insoluble in the reaction medium and allowing for easy recovery and recycling. mdpi.com

Common immobilization techniques include covalent bonding, entrapment, adsorption, and cross-linking. numberanalytics.com

Covalent Bonding: This involves forming a strong chemical bond between the catalyst (or a ligand derived from trans-2-aminocyclohexanol) and a solid support. Supports can include silica (B1680970), polymers, or magnetic nanoparticles. numberanalytics.comresearchgate.net This method provides high stability, preventing the catalyst from leaching into the reaction solution. numberanalytics.com

Adsorption: This strategy relies on non-covalent interactions, such as van der Waals forces or electrostatic interactions, to bind the catalyst to the support material. numberanalytics.com

Entrapment: The catalyst is physically encapsulated within the porous network of a matrix, such as a polymer or a zeolite. numberanalytics.com This allows reactants and products to diffuse while retaining the catalyst.

A notable example is the anchoring of a linear β-amino alcohol catalyst, structurally related to trans-2-aminocyclohexanol derivatives, onto superparamagnetic core-shell magnetite-silica nanoparticles. researchgate.net This approach allows for the simple magnetic decantation of the catalyst from the reaction mixture. The recovered catalyst demonstrated insignificant changes in activity and enantioselectivity when reused in the addition of dialkylzinc to aldehydes. researchgate.net

The choice of support material is crucial and can influence the catalyst's performance. numberanalytics.com Materials with high surface areas, such as mesoporous silica or nanoparticles, can enhance catalyst dispersion and accessibility of active sites. numberanalytics.comresearchgate.net The development of these recyclable catalytic systems is a significant step towards more sustainable and economical chemical processes. nih.govresearchgate.netresearchgate.net

Table 3: Immobilization Strategies for Catalysts

| Strategy | Description | Support Material Examples | Advantages |

|---|---|---|---|

| Covalent Bonding | Catalyst is chemically bonded to the support. | Silica, polymers, magnetic nanoparticles | High stability, low leaching |

| Adsorption | Catalyst binds to the support via non-covalent forces. | Activated carbon, zeolites | Simple preparation |

| Entrapment | Catalyst is physically trapped within a porous matrix. | Polymers, gels | Broad applicability |

| Cross-Linking | Catalyst and support form a cross-linked network. | Polymers | Enhanced stability and activity |

Mechanistic and Computational Studies of Trans 2 Aminocyclohexanol Mediated Processes

Elucidation of Reaction Mechanisms in Asymmetric Catalytic Cycles

The elucidation of reaction mechanisms is fundamental to understanding how trans-2-aminocyclohexanol-derived catalysts operate and achieve high levels of stereocontrol. Research in this area often combines experimental techniques, such as kinetic analysis and spectroscopic studies, with computational modeling to map out the entire catalytic cycle.

One of the well-studied areas is the use of chiral amino alcohols in asymmetric transfer hydrogenation of ketones. nih.govresearchgate.netscilit.com In these reactions, typically catalyzed by ruthenium(II) complexes, the trans-2-aminocyclohexanol-derived ligand plays a crucial role in the hydrogen transfer step. The generally accepted mechanism involves the formation of a six-membered transition state where the metal center, the ligand, and the substrate are precisely arranged. researchgate.net The chirality of the trans-2-aminocyclohexanol backbone dictates the facial selectivity of the hydride transfer from the hydrogen source (e.g., isopropanol (B130326) or formic acid) to the ketone, thus determining the stereochemistry of the resulting alcohol. mdpi.comlookchem.com

In the realm of organocatalysis, prolinamides derived from trans-2-aminocyclohexanols have been effectively employed in asymmetric aldol (B89426) reactions. researchgate.net The mechanism of proline-catalyzed aldol reactions has been a subject of considerable debate, with evidence pointing towards the involvement of enamine intermediates. nih.govwikipedia.org In this context, the trans-2-aminocyclohexanol moiety influences the steric and electronic environment of the catalytic system. It is proposed that the catalyst activates the ketone by forming an enamine, which then attacks the aldehyde. The hydroxyl group of the aminocyclohexanol can participate in a hydrogen-bonding network, further organizing the transition state and enhancing stereoselectivity. researchgate.net Computational studies have supported a mechanism where the electrophile (aldehyde) is activated by dual hydrogen bonding with the amide NH and a phenolic OH group of the catalyst, in cases where such a group is present. researchgate.net

The table below summarizes key mechanistic features in different catalytic systems employing trans-2-aminocyclohexanol derivatives.

| Catalytic System | Reaction Type | Key Mechanistic Features |

| Ru(II)-trans-2-aminocyclohexanol derivative | Asymmetric Transfer Hydrogenation | Formation of a six-membered transition state; concerted hydride transfer. |

| trans-2-aminocyclohexanol-derived prolinamide | Asymmetric Aldol Reaction | Enamine intermediate formation; transition state stabilization via hydrogen bonding. |

| Ti-trans-2-aminocyclohexanol derivative | Asymmetric Phenyl Transfer | Bimetallic transition state; control of facial selectivity. |

Theoretical Investigations of Transition States and Chirality Transfer Pathways

Theoretical investigations are paramount in visualizing the transient structures and understanding the energetic landscape that governs stereoselectivity. The concept of chirality transfer, where the stereochemical information from the catalyst is imprinted onto the product, is rationalized through the detailed analysis of competing transition states. nih.govnih.gov

For many asymmetric reactions catalyzed by trans-2-aminocyclohexanol-based systems, the enantioselectivity arises from the energy difference (ΔΔG‡) between the diastereomeric transition states leading to the (R)- and (S)-products. nih.gov Computational studies, often employing Density Functional Theory (DFT), are used to model these transition states and identify the key interactions that favor one over the other.

In the asymmetric addition of diethylzinc (B1219324) to aldehydes, a reaction frequently catalyzed by chiral β-amino alcohols, the chirality transfer is understood to occur within a bimetallic, dimeric catalyst-reagent complex. rsc.orgresearchgate.net Theoretical models of the transition states for this reaction with ligands analogous to trans-2-aminocyclohexanol show that the chiral ligand creates a highly structured environment. Steric repulsion between the substituents on the ligand, the aldehyde, and the ethyl group being transferred forces the reactants into a specific orientation, leading to a preferential attack on one face of the aldehyde carbonyl.

The origin of enantioselectivity is often a subtle interplay of steric and electronic factors. For instance, in some models, non-covalent interactions such as hydrogen bonds and CH-π interactions within the transition state assembly are identified as critical for high stereocontrol. nih.gov The rigid cyclohexane (B81311) backbone of trans-2-aminocyclohexanol serves to project the amino and hydroxyl groups in a well-defined spatial arrangement, which is instrumental in creating a selective chiral pocket around the active site.

Density Functional Theory (DFT) and Ab Initio Calculations on Ligand-Substrate/Metal Complexes

Density Functional Theory (DFT) and ab initio methods are powerful tools for gaining electronic-level insights into the structure and reactivity of catalyst complexes. These calculations provide information on bond lengths, bond angles, electronic properties, and the energies of intermediates and transition states.

DFT studies on metal complexes with chiral amino alcohol ligands have been instrumental in understanding the nature of the ligand-metal bond and how it influences the catalytic activity. For example, in Ru-catalyzed transfer hydrogenation, DFT calculations can elucidate the electronic structure of the active ruthenium hydride species and model its interaction with the ketone substrate. These studies can rationalize why certain ligands lead to higher activity and selectivity.

In the context of organocatalysis, DFT calculations have been used to investigate the mechanism of prolinamide-catalyzed aldol reactions, where derivatives of trans-2-aminocyclohexanol are used. researchgate.net These calculations can map the potential energy surface of the reaction, identifying the rate-determining step and the transition state responsible for stereochemical induction. They can also quantify the strength of hydrogen bonds that are crucial for organizing the transition state assembly.

The table below presents representative data from DFT calculations on bond lengths in a hypothetical catalyst-substrate complex, illustrating the type of information that can be obtained.

| Bond | Bond Length (Å) - (R)-Transition State | Bond Length (Å) - (S)-Transition State |

| C(carbonyl)-C(nucleophile) | 2.15 | 2.18 |

| O(carbonyl)-H(hydroxyl) | 1.85 | 2.50 |

| N(amine)-M(metal) | 2.05 | 2.06 |

Note: The data in this table is illustrative and intended to represent the type of output from DFT calculations.

Molecular Dynamics Simulations and Conformational Searching of Catalyst Systems

While static quantum chemical calculations provide valuable information about specific points on the potential energy surface, molecular dynamics (MD) simulations offer a way to explore the dynamic behavior and conformational flexibility of catalyst systems in solution. arxiv.orgmdpi.com Conformational searching is a critical component of computational studies, as the catalytic activity and selectivity can be highly dependent on the preferred conformation of the ligand-catalyst complex. researchgate.netwestmont.edu

For ligands derived from trans-2-aminocyclohexanol, the cyclohexane ring can exist in different chair conformations. The orientation of the amino and hydroxyl groups, as well as any other substituents, is determined by this conformational equilibrium. MD simulations can be used to study the conformational preferences of these ligands in different solvents and at different temperatures, providing a more realistic picture of the catalyst's structure in a reaction medium. copernicus.org

One interesting aspect of trans-2-aminocyclohexanol derivatives is their ability to act as conformational switches, where the conformational equilibrium can be shifted by external stimuli such as pH. researchgate.net Upon protonation of the amino group, a strong intramolecular hydrogen bond can form between the ammonium (B1175870) and hydroxyl groups, forcing the cyclohexane ring to adopt a conformation where both groups are equatorial. This conformational change can be harnessed to control catalytic activity. MD simulations can be used to model this pH-induced conformational flip and understand its energetic and structural consequences.

The following table shows hypothetical relative populations of two chair conformers of a trans-2-aminocyclohexanol derivative in different states, as might be determined from MD simulations.

| State | Conformer A (ax, ax) Population (%) | Conformer B (eq, eq) Population (%) |

| Neutral | 70 | 30 |

| Protonated | 5 | 95 |

Note: This data is illustrative and based on the principles of conformational switching in trans-2-aminocyclohexanol derivatives.

Quantitative Structure-Activity/Selectivity Relationships (QSAR/QSSR) for trans-2-Aminocyclohexanol Derivatives in Catalysis

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Selectivity Relationship (QSSR) models are statistical tools used to correlate the structural or physicochemical properties of a series of compounds with their biological activity or, in this case, their catalytic performance. nih.gov For a series of trans-2-aminocyclohexanol-derived catalysts, QSSR models can be developed to predict the enantioselectivity of a reaction based on specific structural features of the ligands. researchgate.net

The development of a QSSR model typically involves three main steps:

Descriptor Generation: A set of numerical descriptors is calculated for each catalyst in the series. These descriptors can encode steric, electronic, or topological features of the molecules.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the observed enantioselectivity.

Model Validation: The predictive power of the model is assessed using statistical techniques, often involving an external test set of catalysts that were not used in the model building process.

For β-amino alcohol catalysts, which are structurally related to trans-2-aminocyclohexanol, QSSR models have been successfully developed for the asymmetric addition of diethylzinc to benzaldehyde. researchgate.net In these studies, descriptors derived from computational chemistry, such as molecular interaction fields (MIFs) or quantum mechanical properties, have been used to build predictive models. These models can provide insights into the key structural features that govern enantioselectivity and can be used to guide the design of new, more effective catalysts.

The table below provides a hypothetical example of a QSSR dataset for a series of trans-2-aminocyclohexanol derivatives.

| Catalyst Derivative | Steric Descriptor (e.g., Sterimol L) | Electronic Descriptor (e.g., Hammett σ) | Observed Enantioselectivity (% ee) |

| 1 | 4.5 | 0.1 | 85 |

| 2 | 5.2 | -0.2 | 72 |

| 3 | 4.8 | 0.3 | 91 |

| 4 | 5.5 | 0.0 | 80 |

Note: The data in this table is for illustrative purposes to demonstrate the components of a QSSR study.

Advanced Spectroscopic and Analytical Characterization of Trans 2 Aminocyclohexanol Systems

High-Resolution NMR Spectroscopy for Stereochemical Elucidation and Purity Assessment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of trans-2-Aminocyclohexanol hydrochloride. Both ¹H and ¹³C NMR spectroscopy offer detailed information about the molecular framework, allowing for the confirmation of the trans stereochemistry and the assessment of sample purity.

In the ¹H NMR spectrum of this compound, the protons attached to the carbon atoms bearing the amino and hydroxyl groups (C1 and C2) are of particular diagnostic importance. The coupling constants (J-values) between these protons provide direct evidence for their relative orientation. For a trans configuration, the protons at C1 and C2 are typically in a diaxial or diequatorial relationship, leading to characteristic large or small coupling constants, respectively. In contrast, a cis isomer would exhibit different coupling patterns.

The purity of a sample can also be readily determined by ¹H NMR. The integration of signals corresponding to the compound relative to those of known impurities or a calibrated internal standard allows for quantitative purity assessment. The absence of signals corresponding to the cis isomer or other synthetic byproducts confirms the high purity of the this compound.

Table 1: Representative ¹H NMR Spectral Data for this compound

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 (CH-OH) | ~3.4 - 3.6 | m | - |

| H2 (CH-NH₂) | ~2.9 - 3.1 | m | - |

| Cyclohexyl H | ~1.1 - 2.2 | m | - |

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and concentration.

Chiral Optical Spectroscopy (VCD, ECD, ORD) for Absolute Configuration Determination

While NMR spectroscopy is powerful for determining relative stereochemistry, chiral optical spectroscopy techniques are essential for assigning the absolute configuration of enantiomerically pure trans-2-Aminocyclohexanol. These methods, including Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Optical Rotatory Dispersion (ORD), rely on the differential interaction of chiral molecules with polarized light.

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. biotools.us It is a highly reliable method for determining the absolute configuration of chiral molecules in solution, eliminating the need for crystallization. biotools.usnih.gov The experimental VCD spectrum is compared with a theoretically calculated spectrum for a known enantiomer (e.g., (1R,2R)-2-Aminocyclohexanol). A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. researchgate.netresearchgate.net

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are related techniques that measure the differential absorption of circularly polarized light in the ultraviolet and visible regions. These methods are particularly useful for molecules containing chromophores. While trans-2-Aminocyclohexanol itself lacks a strong chromophore, derivatization can be employed to introduce one, making ECD and ORD valuable tools for stereochemical analysis. Similar to VCD, the comparison of experimental and quantum chemically calculated spectra is the basis for assigning the absolute configuration. mdpi.com

These chiroptical spectroscopic methods are indispensable for ensuring the stereochemical integrity of chiral catalysts and ligands derived from trans-2-Aminocyclohexanol. mdpi.com

Single-Crystal X-ray Diffraction Analysis of trans-2-Aminocyclohexanol Salts and Metal Complexes

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. unimi.itspringernature.com For trans-2-Aminocyclohexanol, this technique is typically applied to its salts, such as the hydrochloride, or to its metal complexes.

The process involves growing a high-quality single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is used to construct an electron density map, from which the atomic positions can be determined. nih.gov This analysis provides unambiguous confirmation of the trans relationship between the amino and hydroxyl groups and, for a chiral crystal, can determine the absolute configuration.

The crystal structures of metal complexes containing trans-2-Aminocyclohexanol as a ligand are particularly insightful. researchgate.net They reveal the coordination geometry around the metal center and the conformation of the chelate ring formed by the aminocyclohexanol ligand. This information is crucial for understanding the mechanisms of asymmetric catalysis where such complexes are employed.

Table 2: Crystallographic Data for a Hypothetical trans-2-Aminocyclohexanol Derivative

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.543 |

| b (Å) | 10.231 |

| c (Å) | 12.675 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Z | 4 |

Note: This is illustrative data and does not represent a specific published structure.

Advanced Chromatographic Techniques (e.g., Chiral GC-MS, LC-MS) for Enantiomeric Purity Analysis

The determination of enantiomeric purity, or enantiomeric excess (ee), is critical for applications of trans-2-Aminocyclohexanol in asymmetric synthesis. Advanced chromatographic techniques, particularly those coupled with mass spectrometry (MS), are the methods of choice for this analysis. chromatographyonline.com

Chiral Gas Chromatography (GC) is a powerful technique for separating enantiomers of volatile compounds. gcms.cz For the analysis of trans-2-Aminocyclohexanol, derivatization is often necessary to increase its volatility and improve chromatographic performance. The separation is achieved on a chiral stationary phase (CSP), which interacts differently with the two enantiomers, leading to different retention times. mdpi.com Coupling GC with a mass spectrometer (GC-MS) allows for the sensitive and selective detection of each enantiomer, enabling accurate quantification of the enantiomeric excess. chromatographyonline.com

Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are also widely used for enantiomeric purity analysis, often without the need for derivatization. jiangnan.edu.cnnih.gov Similar to chiral GC, these methods employ a chiral stationary phase to resolve the enantiomers. nih.gov The use of mass spectrometric detection (LC-MS) enhances the sensitivity and selectivity of the analysis.

These chromatographic methods are essential for quality control in the synthesis of enantiomerically pure trans-2-Aminocyclohexanol and for monitoring the stereochemical outcome of reactions in which it is used as a chiral auxiliary or ligand.

In Situ Spectroscopic Monitoring of trans-2-Aminocyclohexanol Catalytic Reactions

Fourier-Transform Infrared (FTIR) Spectroscopy is a powerful tool for in situ monitoring. researchgate.net By placing an attenuated total reflectance (ATR) probe directly into the reaction vessel, the vibrational spectra of the reacting species can be collected over time. researchgate.net This allows for the identification of key functional groups and the tracking of the concentrations of reactants, intermediates, and products. For reactions involving trans-2-Aminocyclohexanol-derived catalysts, FTIR can be used to observe changes in the coordination environment of the metal center and the binding of substrates.

Other in situ techniques, such as Raman spectroscopy and UV-Vis spectroscopy , can also provide complementary information. The choice of technique depends on the specific characteristics of the reaction being studied. The data obtained from in situ spectroscopic monitoring is invaluable for developing kinetic models and elucidating reaction mechanisms, ultimately leading to the design of more effective catalytic systems. kit.eduuu.nl

Synthesis and Applications of Derivatives and Analogues of Trans 2 Aminocyclohexanol Hydrochloride

Synthesis and Catalytic Utility of N-Functionalized trans-2-Aminocyclohexanol Derivatives

N-functionalization of the trans-2-aminocyclohexanol backbone is a key strategy for creating a wide array of chiral ligands and catalysts. These derivatives have demonstrated significant utility in asymmetric synthesis, facilitating reactions with high enantioselectivity.

A common approach to synthesizing N-functionalized derivatives involves the debenzylation of enantiopure trans-2-(N-benzyl)amino-1-cyclohexanol through hydrogenation. This process yields the primary amine, which can then be further derivatized. nih.gov This method provides access to a broad spectrum of substituted aminocyclohexanols.

These N-functionalized derivatives have proven effective as ligands in various catalytic asymmetric reactions. For instance, they have been successfully employed in the phenyl transfer reactions to benzaldehydes and in the transfer hydrogenations of aryl ketones, achieving enantiomeric excesses (ee) of up to 96%. nih.gov The versatility of the trans-2-aminocyclohexanol scaffold allows for the synthesis of ligands tailored for specific catalytic applications.

The synthesis of N-aryl β-amino alcohols has also been explored, with kinetic resolution techniques being employed to achieve high enantiopurity. rsc.org Chiral phosphoric acid catalysis has been shown to be effective in the asymmetric amination of anilines, providing a pathway to enantiomerically enriched N-aryl β-amino alcohols. rsc.org

Furthermore, prolinamides derived from 2-aminocyclohexanols have been investigated as organocatalysts for asymmetric aldol (B89426) reactions. researchgate.net These catalysts can promote the reaction between aromatic aldehydes and cyclohexanone (B45756), yielding aldol products with high diastereo- and enantioselectivities. researchgate.net

| Derivative Type | Synthesis Method | Catalytic Application | Reported Enantioselectivity (ee) |

| N-Substituted Aminocyclohexanols | Debenzylation of trans-2-(N-benzyl)amino-1-cyclohexanol followed by derivatization | Asymmetric phenyl transfer to benzaldehydes; Transfer hydrogenation of aryl ketones | Up to 96% |

| N-Aryl β-Amino Alcohols | Kinetic resolution via asymmetric amination of anilines | Not specified in the provided context | High kinetic resolution performance |

| Prolinamides | Reaction of 2-aminocyclohexanols with proline derivatives | Asymmetric List-Lerner-Barbas aldol reactions | Up to 97% |

O-Functionalized and Ring-Substituted trans-2-Aminocyclohexanol Analogs

Modifications to the hydroxyl group (O-functionalization) and the cyclohexyl ring of trans-2-aminocyclohexanol lead to the creation of analogues with tailored properties for various applications. These structural alterations can influence the molecule's conformational preferences, reactivity, and utility as a chiral building block.

The synthesis of O-functionalized derivatives can be achieved through standard organic chemistry techniques, such as etherification or esterification of the hydroxyl group. These modifications can impact the steric and electronic environment around the chiral center, which is crucial for applications in asymmetric catalysis.

Ring-substituted analogues are often synthesized from appropriately substituted starting materials. For example, the synthesis of trans-2-(azaarylsulfanyl)cyclohexanols, which are structurally similar to trans-2-aminocyclohexanols, has been accomplished through the ring-opening of epoxides. researchgate.net These analogues have been explored as conformational pH triggers, where protonation of the azaaryl group induces a conformational change. researchgate.net

The introduction of substituents on the cyclohexane (B81311) ring can also be used to create conformationally biased systems. For instance, the presence of a tert-butyl group can lock the ring in a specific conformation, which can be advantageous in the design of chiral ligands and catalysts. researchgate.net

Multidentate Ligands Incorporating the Aminocyclohexanol Moiety

The trans-2-aminocyclohexanol framework serves as an excellent building block for the construction of multidentate ligands. These ligands, which can bind to a metal center through multiple donor atoms, are of significant interest in coordination chemistry and catalysis.

The synthesis of such ligands typically involves the functionalization of both the amino and hydroxyl groups of the trans-2-aminocyclohexanol scaffold. This allows for the introduction of additional coordinating groups, such as phosphines, pyridines, or other N- or O-donor moieties. The resulting multidentate ligands can form stable complexes with a variety of transition metals.

For example, amino bis-phenoxide ligands have been synthesized and used to create Sn(II) complexes. rsc.org These ligands are prepared by reacting the appropriate pro-ligand with a tin precursor. rsc.org The resulting complexes have been characterized and their coordination chemistry has been studied.

The design of multidentate ligands based on the trans-2-aminocyclohexanol moiety allows for precise control over the coordination environment of the metal center. This, in turn, can influence the catalytic activity and selectivity of the resulting metal complex.

Conformationally Locked and Constrained Aminocyclohexanol Derivatives

Controlling the conformational flexibility of trans-2-aminocyclohexanol derivatives is a key strategy for enhancing their performance in asymmetric catalysis. By introducing conformational constraints, it is possible to create more rigid and well-defined chiral environments, which can lead to improved enantioselectivity.

One approach to creating conformationally locked derivatives is to introduce bulky substituents onto the cyclohexane ring. For example, the presence of a tert-butyl group can effectively lock the ring in a chair conformation, with the bulky group occupying an equatorial position. This can force other substituents into specific axial or equatorial orientations, thereby creating a more defined chiral pocket. researchgate.net

Another strategy involves the use of pH-triggered conformational switches. In certain trans-2-aminocyclohexanol derivatives, protonation of the amino group can lead to a conformational flip. researchgate.net This is driven by the formation of an intramolecular hydrogen bond and favorable electrostatic interactions, which stabilize a conformer with both the ammonio and hydroxy groups in equatorial positions. researchgate.net This conformational change can be used to control the spatial arrangement of other substituents on the ring.

The ability to control the conformation of these derivatives is a powerful tool in the rational design of chiral ligands and catalysts. By understanding the factors that govern conformational preferences, it is possible to design more effective and selective catalysts for a wide range of asymmetric transformations.

Rational Design Principles for Enhanced Chiral Induction and Selectivity

The rational design of chiral ligands and catalysts based on the trans-2-aminocyclohexanol scaffold is guided by several key principles aimed at maximizing chiral induction and selectivity. These principles are derived from a deep understanding of the structure-activity relationships of these compounds.

A primary consideration is the creation of a well-defined and sterically demanding chiral pocket around the active site of the catalyst. This can be achieved by introducing bulky substituents on the nitrogen atom or the cyclohexane ring of the aminocyclohexanol moiety. These bulky groups can effectively shield one face of the substrate, leading to preferential attack from the less hindered side and thus high enantioselectivity.

Furthermore, the conformational rigidity of the ligand is a critical factor. As discussed previously, conformationally locked or constrained derivatives often exhibit superior performance due to their more defined chiral environments. The use of intramolecular hydrogen bonding and other non-covalent interactions can also help to pre-organize the ligand into a specific conformation that is conducive to high enantioselectivity.

Future Perspectives and Emerging Research Directions for Trans 2 Aminocyclohexanol Derivatives

Development of Next-Generation Highly Active and Enantioselective Catalysts

The primary application of trans-2-aminocyclohexanol derivatives is as chiral ligands in asymmetric catalysis. ontosight.ainih.gov Future research is intensely focused on creating next-generation catalysts that exhibit higher activity and enantioselectivity across a broader range of chemical transformations. The modular nature of the trans-2-aminocyclohexanol core allows for extensive derivatization of both the amino and hydroxyl groups, enabling the fine-tuning of steric and electronic properties. nih.gov

One promising direction is the synthesis of novel bifunctional catalysts, where the amino or hydroxyl group, or a substituent attached to them, can participate directly in the catalytic cycle beyond simply coordinating to a metal center. This can involve hydrogen bonding or other non-covalent interactions to stabilize transition states and enhance stereochemical control. Research has demonstrated the successful application of optically active aminocyclohexanols in asymmetric phenyl transfer reactions and transfer hydrogenations, achieving high enantiomeric excess (ee). nih.gov For example, ligands derived from trans-2-(N-benzyl)amino-1-cyclohexanol have yielded products with up to 96% ee in the transfer hydrogenation of aryl ketones. nih.gov

The development of ligand libraries and the use of high-throughput screening methods are accelerating the discovery of catalysts with superior performance. By systematically modifying the substituents on the aminocyclohexanol framework, researchers can optimize ligands for specific reactions, leading to catalysts that are not only highly selective but also robust and efficient under mild reaction conditions.

| Reaction Type | Substrate | Catalyst/Ligand System | Enantiomeric Excess (ee) |

|---|---|---|---|

| Transfer Hydrogenation | Aryl Ketones | Ru(II) complex with trans-2-aminocyclohexanol-derived ligand | Up to 96% |

| Phenyl Transfer | Benzaldehydes | Zn(II) complex with trans-2-aminocyclohexanol-derived ligand | High |

| Diethylzinc (B1219324) Addition | Benzaldehyde | Immobilized chiral amino alcohol ligand on polystyrene resin | Up to 92% (mean) |

Integration into Continuous Flow Reactors and Microfluidic Systems

The transition from batch to continuous flow processing represents a major advancement in chemical manufacturing, offering improved safety, efficiency, and scalability. nih.gov A key area of future research for trans-2-aminocyclohexanol derivatives is their integration into these systems. This typically requires the immobilization of the catalyst onto a solid support, such as a polymer resin or silica (B1680970). mit.edunih.gov

Immobilization facilitates catalyst separation and recycling, a crucial aspect of sustainable and cost-effective chemical production. researchgate.net Researchers are exploring various techniques to anchor aminocyclohexanol-based catalysts to solid supports without compromising their catalytic activity or selectivity. nih.gov For instance, chiral amino alcohol ligands have been successfully anchored to polystyrene resins and used in continuous flow setups for the enantioselective addition of diethylzinc to aldehydes. nih.gov

Microfluidic systems, or "lab-on-a-chip" devices, offer precise control over reaction parameters and enable rapid screening and optimization of catalytic reactions. mit.edu The development of immobilized trans-2-aminocyclohexanol-derived catalysts suitable for use in packed-bed microreactors is an active area of investigation. These systems could allow for highly efficient, automated, and resource-sparing synthesis of chiral molecules. nih.gov

Exploration in Sustainable Chemistry: Biocatalysis and Non-Conventional Solvents

The principles of green and sustainable chemistry are increasingly guiding chemical research. researchgate.netesrapublications.com For trans-2-aminocyclohexanol derivatives, this translates into two main research thrusts: biocatalysis and the use of non-conventional, environmentally benign solvents.

Biocatalysis: Enzymes offer unparalleled selectivity under mild, aqueous conditions. Researchers are developing artificial biocatalytic cascades to synthesize all four stereoisomers of 2-aminocyclohexanol (B3021766) from simple precursors like cyclohexene (B86901) oxide. cjcatal.com These multi-enzyme, one-pot systems can achieve high yields (up to 95%) and excellent stereoselectivity. cjcatal.com The enzymes involved, such as epoxide hydrolases, alcohol dehydrogenases, and transaminases, provide a green alternative to traditional chemical synthesis routes. cjcatal.comresearchgate.net Furthermore, biocatalytic methods are being explored to use aminocyclohexanol derivatives in subsequent transformations.

Non-Conventional Solvents: Reducing the reliance on volatile and often toxic organic solvents is a key goal of sustainable chemistry. nih.govrsc.org Future work will involve studying the performance of trans-2-aminocyclohexanol-based catalysts in alternative media such as water, supercritical fluids (like CO2), and ionic liquids. The solubility and stability of the catalyst, as well as its activity and selectivity, can be profoundly influenced by the solvent. researchgate.net Designing catalysts that function efficiently in these green solvents is a critical challenge that will expand their applicability in sustainable industrial processes.

Expansion into Novel Reaction Classes and Complex Molecule Synthesis

While derivatives of trans-2-aminocyclohexanol have been successfully applied in reactions like hydrogenation and alkylation, there is vast potential for their use in a wider array of chemical transformations. ontosight.ainih.gov Future research will focus on designing ligands that can catalyze novel reaction classes, such as C-H activation, metathesis, and photoredox catalysis. The unique stereoelectronic environment provided by the aminocyclohexanol scaffold could enable unprecedented levels of control in these challenging reactions.